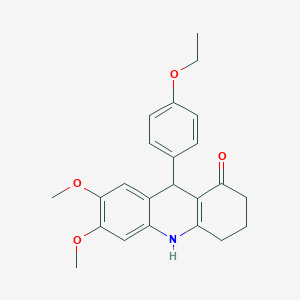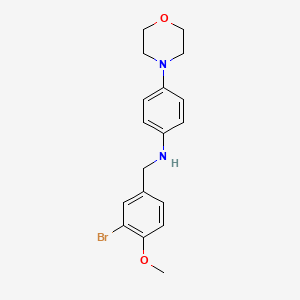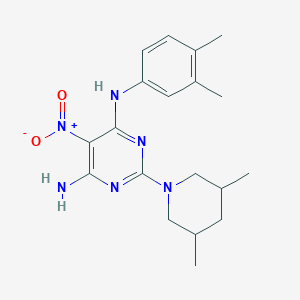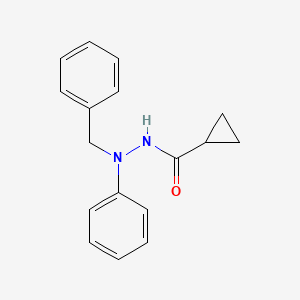
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes an acridine core substituted with ethoxyphenyl and dimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acridine core.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced
科学的研究の応用
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties
作用機序
The mechanism of action of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It may also inhibit specific enzymes, affecting cellular pathways and leading to its biological activities .
類似化合物との比較
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with a purine core.
9,10-dimethylanthracene: Similar in having substituted aromatic rings but with an anthracene core.
N-(4-ethoxyphenyl)-2-azetidinones: Similar in having the ethoxyphenyl group but with a different core structure .
Uniqueness
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern and the presence of the acridine core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development make it a compound of significant interest .
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C23H25NO4/c1-4-28-15-10-8-14(9-11-15)22-16-12-20(26-2)21(27-3)13-18(16)24-17-6-5-7-19(25)23(17)22/h8-13,22,24H,4-7H2,1-3H3 |
InChIキー |
NCYABSFJOOVHIP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15153533.png)

![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![Ethyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153546.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![2-methoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15153564.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153571.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)

![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
